molecular formula C10H14O3S B14327813 Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1) CAS No. 102606-93-9

Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)

Cat. No.: B14327813
CAS No.: 102606-93-9
M. Wt: 214.28 g/mol
InChI Key: UYNHNFMXBYVGQL-UHFFFAOYSA-N
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Description

Acetic acid;(4-methylsulfanylphenyl)methanol is a compound that combines the properties of acetic acid and (4-methylsulfanylphenyl)methanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar (4-methylsulfanylphenyl)methanol is an aromatic alcohol with a methylsulfanyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-methylsulfanylphenyl)methanol typically involves the esterification of acetic acid with (4-methylsulfanylphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of acetic acid;(4-methylsulfanylphenyl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-methylsulfanylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The aromatic ring can be reduced under specific conditions, although this is less common.

    Substitution: The hydroxyl group of the (4-methylsulfanylphenyl)methanol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of (4-methylsulfonylphenyl)methanol.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Acetic acid;(4-methylsulfanylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of acetic acid;(4-methylsulfanylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in biological processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    (4-methylsulfonylphenyl)methanol: Similar structure but with a sulfone group instead of a sulfanyl group.

    Phenylmethanol: Lacks the methylsulfanyl group.

    Acetic acid;phenylmethanol: Similar structure but without the methylsulfanyl group.

Uniqueness

Acetic acid;(4-methylsulfanylphenyl)methanol is unique due to the presence of both acetic acid and (4-methylsulfanylphenyl)methanol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

102606-93-9

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

acetic acid;(4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H10OS.C2H4O2/c1-10-8-4-2-7(6-9)3-5-8;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4)

InChI Key

UYNHNFMXBYVGQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CSC1=CC=C(C=C1)CO

Origin of Product

United States

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